Pyrrolidin-3-ylboronicacidhydrochloride
Description
Overview of Pyrrolidine (B122466) Ring Systems in Modern Organic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in organic chemistry. frontiersin.org Also known as tetrahydropyrrole, this saturated ring system is the core of numerous biologically and pharmacologically active molecules. frontiersin.orgnih.gov Its prevalence is notable in a vast array of natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in essential amino acids like proline. chemicalbook.com
The significance of the pyrrolidine scaffold in drug design and medicinal chemistry is enhanced by several key features:
Three-Dimensional Structure : The non-planar, puckered nature of the sp³-hybridized ring allows for the exploration of three-dimensional space, which is crucial for precise interactions with biological targets like enzymes and receptors. researchgate.netnih.govnih.gov
Stereochemistry : The presence of stereogenic centers on the pyrrolidine ring allows for the creation of diverse stereoisomers, where the spatial orientation of substituents can lead to vastly different biological profiles. researchgate.netnih.govnih.gov
Physicochemical Properties : The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts basicity, influencing the solubility and pharmacokinetic properties of molecules containing this scaffold. chemicalbook.com
Due to these advantageous properties, pyrrolidine derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating activities such as anticancer, antibacterial, antiviral, anti-inflammatory, and effects on the central nervous system. frontiersin.orgnih.govnih.govresearchgate.net Synthetic access to these structures is a major focus in organic chemistry, with methods including the functionalization of pre-existing pyrrolidine rings (like proline), 1,3-dipolar cycloadditions, and various aminocyclization strategies. nih.govmdpi.comnih.govorganic-chemistry.org
| Biological Activity | Example Application/Target | Reference |
|---|---|---|
| Anticancer | Chemokine receptor CXCR4 antagonists for cancer metastasis | frontiersin.orgnih.gov |
| Antiviral | Inhibitors for viruses such as HIV | frontiersin.orgnih.gov |
| Antibacterial | Active against various bacterial strains | frontiersin.orgnih.gov |
| Anti-inflammatory | Inhibition of enzymes like autotaxin (ATX) | frontiersin.orgnih.gov |
| Central Nervous System (CNS) | Anticonvulsant agents | frontiersin.orgnih.gov |
| Antidiabetic | Inhibition of enzymes such as glycosidase and aldose reductase | nih.gov |
Significance of Organoboronic Acids as Synthetic Intermediates
Organoboronic acids have become indispensable tools in modern organic synthesis since their initial preparation in 1860. nih.gov These compounds, characterized by a carbon-boron bond, are valued for their unique combination of stability, versatile reactivity, and generally low toxicity. nih.govorganic-chemistry.org Their byproducts are often easily removed, and the compounds themselves are frequently stable to air and moisture, making them practical for a wide range of laboratory and industrial applications. frontierspecialtychemicals.comresearchgate.net
The most prominent application of organoboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnbinno.com This reaction provides a powerful and efficient method for forming carbon-carbon bonds by coupling a boronic acid with an organic halide or triflate. organic-chemistry.orgnih.gov The Suzuki-Miyaura reaction is distinguished by its mild reaction conditions, tolerance of a broad array of functional groups, and high regio- and stereoselectivity. nih.gov This has made it a cornerstone of complex molecule synthesis, particularly in the pharmaceutical industry for constructing the carbon skeletons of drug candidates. researchgate.netresearchgate.net
Beyond the Suzuki-Miyaura reaction, the utility of organoboronic acids extends to:
Chan-Lam-Evans Coupling : Formation of carbon-heteroatom bonds (e.g., C-N, C-O). mdpi.com
Petasis Reaction : A multicomponent reaction to form amines and amino acids. mdpi.com
Medicinal Chemistry : The boronic acid group itself can act as a pharmacophore. The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma. nih.govmdpi.com Its success spurred further research, leading to the approval of other boronic acid drugs like Ixazomib and Vaborbactam. nih.govmdpi.comucsf.edu The boron atom in these drugs often forms a reversible covalent bond with serine or threonine residues in the active sites of target enzymes. nih.govresearchgate.net
The synthesis of boronic acids can be achieved through several methods, including the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate (B1201080) esters, or through modern transition-metal-catalyzed borylation of C-H bonds or aryl halides. nih.govmdpi.com
| Application Area | Specific Reaction or Use | Significance | Reference |
|---|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | Efficient C-C bond formation for biaryls and other complex structures. | nih.govnbinno.comnih.gov |
| Organic Synthesis | Chan-Lam-Evans Coupling | Formation of C-N and C-O bonds. | mdpi.com |
| Medicinal Chemistry | Proteasome Inhibition | Active pharmacophore in drugs like Bortezomib for cancer therapy. | nih.govmdpi.com |
| Medicinal Chemistry | Beta-Lactamase Inhibition | Mechanism of action for drugs like Vaborbactam. | nih.govmdpi.com |
| Synthetic Intermediates | Building Blocks | Stable, easily handled precursors for introducing specific organic groups. | nih.govfrontierspecialtychemicals.com |
Pyrrolidin-3-ylboronic Acid Hydrochloride as a Key Building Block for Complex Molecule Synthesis
Pyrrolidin-3-ylboronic acid hydrochloride represents a powerful synthetic intermediate by uniting the structural features of a pyrrolidine ring with the synthetic versatility of a boronic acid. This bifunctional nature allows it to serve as a key building block for introducing the valuable 3-pyrrolidinyl motif into larger, more complex molecules. researchgate.net The hydrochloride salt form enhances the compound's stability and handling properties.
The primary utility of this reagent lies in its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a bond between the C3 position of the pyrrolidine ring and an sp²-hybridized carbon of an aryl or heteroaryl halide. researchgate.net This provides a direct and efficient route to 3-arylpyrrolidines, a structural class found in many biologically active compounds and drug candidates. semanticscholar.orgmdpi.com
The synthesis of 3-borylated pyrrolidines has been achieved through various methods, including the 1,3-dipolar cycloaddition of azomethine ylides with alkenyl boronate esters. researchgate.net This approach allows for the scalable and diastereoselective preparation of these building blocks. researchgate.net Once synthesized, these intermediates can undergo further transformations. For example, the boronic acid group can be converted into other functional groups, such as a hydroxyl group through oxidative deborylation, demonstrating its utility beyond just C-C bond formation. researchgate.net
The strategic importance of Pyrrolidin-3-ylboronic acid hydrochloride is evident in its application for synthesizing libraries of compounds for drug discovery. It allows medicinal chemists to systematically modify complex molecules by appending the pyrrolidine ring, leveraging its favorable three-dimensional and stereochemical properties to optimize drug-target interactions. researchgate.netnih.govnih.gov This building block is particularly useful in the synthesis of precursors for drugs targeting central nervous system disorders, infectious diseases, and cancer. mdpi.comresearchgate.netsemanticscholar.org
Properties
Molecular Formula |
C4H11BClNO2 |
|---|---|
Molecular Weight |
151.40 g/mol |
IUPAC Name |
pyrrolidin-3-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C4H10BNO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6-8H,1-3H2;1H |
InChI Key |
SQAUGQQYUMPYGV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCNC1)(O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolidin 3 Ylboronic Acid Hydrochloride and Analogues
Established Routes for Pyrrolidine (B122466) Core Formation
The pyrrolidine ring is a prevalent scaffold in a vast number of biologically active natural products and pharmaceuticals. whiterose.ac.uk Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern asymmetric catalytic approaches. mdpi.comunibo.it These methods can be broadly categorized based on the source of the pyrrolidine ring: those that start with a pre-existing pyrrolidine fragment, such as proline, and those that construct the ring from acyclic precursors. mdpi.com
The formation of the pyrrolidine skeleton from acyclic precursors is a cornerstone of its synthesis. These methods often involve intramolecular cyclization, where a linear molecule containing both a nucleophilic amine and an electrophilic center is induced to form the five-membered ring.
Key cyclization strategies include:
Reductive Amination: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a classical and effective method for forming the pyrrolidine ring. mdpi.com
Nucleophilic Substitution: Intramolecular SN2 reactions, where an amine displaces a leaving group at the terminal end of a four-carbon chain, are frequently employed. For example, the cyclization of 1,4-amino alcohols can be triggered under acidic or basic conditions. mdpi.com
[3+2] Cycloaddition: The 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene is a powerful tool for constructing highly substituted pyrrolidines, often with excellent control over stereochemistry. tandfonline.comresearchgate.net
Radical Cyclization: Free-radical mediated cyclization of unsaturated precursors, such as those containing an N-allyl or N-homoallyl group, provides another route to the pyrrolidine core. acs.org
Tandem Reactions: Modern approaches often utilize tandem or cascade reactions where the pyrrolidine ring is formed in a single pot through a series of sequential reactions. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne has been developed to produce functionalized pyrrolidines. nih.gov
| Cyclization Method | Precursor Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Reductive Amination | 1,4-Dicarbonyl Compound + Amine | Reducing agent (e.g., NaBH3CN) | mdpi.com |
| Nucleophilic Substitution | 1,4-Amino Alcohol/Halide | Acidic or basic conditions | mdpi.com |
| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Thermal or metal-catalyzed | tandfonline.comresearchgate.net |
| Radical Cyclization | Unsaturated Amine (e.g., N-allyl) | Radical initiator (e.g., AIBN, Bu3SnH) | acs.org |
| Tandem Amination/Alkylation | Amine-tethered Alkyne | Copper catalyst | nih.gov |
Given the importance of chirality in pharmacology, the development of asymmetric and stereoselective syntheses of pyrrolidine derivatives is of paramount interest. nih.gov These methods aim to control the formation of new stereocenters during the synthesis.
Prominent stereoselective strategies include:
Use of Chiral Pool Starting Materials: Commercially available, enantiomerically pure compounds such as L-proline, 4-hydroxyproline, and pyroglutamic acid are frequently used as starting points for the synthesis of complex chiral pyrrolidines. mdpi.comnih.gov
Catalytic Hydrogenation: The heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems can proceed with high diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. acs.orgnih.govresearchgate.net For instance, the hydrogenation of a pyrrole with a chiral auxiliary or a directing group can lead to the preferential formation of one diastereomer. acs.org
Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are effective catalysts for various transformations that produce enantioenriched pyrrolidines, including asymmetric Michael additions and aldol (B89426) reactions. unibo.itnih.govrsc.org
Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands are widely used to catalyze enantioselective reactions. A gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction has been developed for the stereoselective synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.orgacs.org
| Asymmetric Approach | Key Feature | Example Reaction | Typical Outcome | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | Uses enantiopure starting materials | Functionalization of L-proline | High enantiopurity | mdpi.comnih.gov |
| Diastereoselective Hydrogenation | Reduction of substituted pyrroles | Rh/Al2O3 catalyzed hydrogenation | High diastereoselectivity (>95% dr) | acs.orgnih.gov |
| Organocatalysis | Chiral amine or phosphoric acid catalyst | Asymmetric aza-Michael cyclization | High enantioselectivity (up to 97% ee) | whiterose.ac.ukrsc.org |
| Gold-Catalyzed Tandem Reaction | Chiral gold complex | Alkyne hydroamination/allylation | High diastereoselectivity (up to >95:5 dr) | acs.org |
Synthesis of Boronic Acid Functionalities
Boronic acids and their corresponding esters are versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.gov The synthesis of the boronic acid group can be achieved through several reliable methods. wikipedia.org
Common methods for synthesizing boronic acids include:
Reaction of Organometallic Reagents with Borate (B1201080) Esters: This is the most traditional and widely used method. Organolithium or Grignard reagents react with trialkyl borates (e.g., trimethyl borate or triisopropyl borate) at low temperatures, followed by acidic hydrolysis to yield the boronic acid. nih.govwikipedia.org
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of aryl or vinyl halides/triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), is a highly efficient and functional group tolerant method for preparing boronic esters. nih.govwikipedia.org
C-H Borylation: The direct, transition-metal-catalyzed borylation of C-H bonds is an atom-economical approach that avoids the pre-functionalization required for organometallic methods. Iridium and rhodium catalysts are commonly used for this transformation. nih.gov
| Method | Starting Material | Boron Source | Key Reagents/Catalyst | Reference |
|---|---|---|---|---|
| Organometallic Route | Organohalide (via RLi or RMgX) | Trialkyl borate (e.g., B(OMe)3) | n-BuLi or Mg | nih.govwikipedia.org |
| Miyaura Borylation | Aryl/Vinyl Halide or Triflate | Bis(pinacolato)diboron (B2pin2) | Palladium catalyst (e.g., Pd(dppf)Cl2) | wikipedia.org |
| C-H Borylation | Arene or Alkane C-H bond | Bis(pinacolato)diboron (B2pin2) | Iridium or Rhodium catalyst | nih.gov |
Convergent Strategies for Pyrrolidinylboronic Acid Systems
Convergent synthesis, where fragments of the target molecule are prepared separately and then joined, is often the most efficient strategy for complex molecules like pyrrolidin-3-ylboronic acid. This approach allows for the independent optimization of the pyrrolidine ring formation and the borylation step.
A key challenge is the chemo- and regioselective introduction of the boron moiety onto the pyrrolidine ring. A highly effective strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkenyl boronate. This approach constructs the borylated pyrrolidine ring in a single step with excellent regiocontrol. researchgate.net
A scalable and efficient process for preparing 3-borylated pyrrolidines has been developed using the cycloaddition of an N-benzyl azomethine ylide with various alkenyl boropinacolates. researchgate.net The reaction proceeds in high yield and diastereoselectivity, providing direct access to the pyrrolidin-3-ylboronic ester core. This method is notable for its broad substrate scope and its ability to be performed on a multigram scale. researchgate.net Subsequent N-debenzylation can then yield the free secondary amine, which can be converted to the hydrochloride salt. researchgate.net
Creating enantiomerically pure pyrrolidinylboronic acids requires sophisticated asymmetric strategies. While direct asymmetric synthesis of pyrrolidin-3-ylboronic acid is not extensively documented, principles from the synthesis of other chiral aminoboronic acids can be applied.
Key enantioselective strategies include:
Asymmetric Hydrogenation: The enantioselective hydrogenation of boron-containing heteroarenes is a powerful method. An iridium-catalyzed asymmetric hydrogenation of 1,2-azaborines has been shown to produce chiral δ-aminoboronic esters with high diastereo- and enantioselectivity. chemrxiv.org A similar strategy could be envisioned for a suitably designed pyrroline-based precursor.
Asymmetric Borylalkylation: A nickel-catalyzed asymmetric borylalkylation of enamides using a chiral diamine ligand provides an efficient route to a diverse range of β-aminoboronic acid derivatives with excellent regio- and enantioselectivities. nih.govorganic-chemistry.org This methodology could potentially be adapted to an intramolecular cyclization strategy to form the pyrrolidine ring concurrently with the introduction of the chiral boron-containing center.
Cycloaddition with Chiral Auxiliaries or Catalysts: The [3+2] cycloaddition approach mentioned previously could be rendered enantioselective by using a chiral catalyst or by attaching a chiral auxiliary to either the azomethine ylide or the alkenyl boronate.
| Enantioselective Method | Precursor Type | Catalyst/Reagent System | Product Type | Reported Selectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | 1,2-Azaborines | Iridium-chiral ligand complex | δ-Aminoboronic esters | Up to >99% ee | chemrxiv.org |
| Asymmetric Borylalkylation | Enamides | Nickel-chiral diamine complex | β-Aminoboronic esters | Excellent enantioselectivity | nih.govorganic-chemistry.org |
Advanced Applications in Organic Synthesis
Role in Multi-Component Reactions and Diversity-Oriented Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov Boronic acids are valuable substrates in several MCRs, most notably the Petasis borono-Mannich reaction. nih.govnih.gov In this reaction, an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and a boronic acid combine to form α-amino acids or related structures. Pyrrolidin-3-ylboronic acid hydrochloride, with its secondary amine and boronic acid functionalities within the same molecule, could potentially be used in intramolecular or complex intermolecular MCRs.
The utility of boronic acids extends to diversity-oriented synthesis (DOS), a strategy aimed at producing structurally diverse small-molecule libraries for biological screening. nih.govrsc.orgresearchgate.net By using versatile building blocks like pyrrolidin-3-ylboronic acid, chemists can systematically introduce the saturated, three-dimensional pyrrolidine (B122466) core into a wide array of scaffolds through robust reactions like Suzuki-Miyaura coupling. acs.org This approach facilitates the efficient exploration of chemical space, which is critical in the early stages of drug discovery. nih.govresearchgate.net
Pyrrolidin-3-ylboronic Acid Hydrochloride as a Precursor for Novel Scaffolds
Pyrrolidin-3-ylboronic acid hydrochloride serves as a critical starting material for the synthesis of a diverse range of novel molecular scaffolds. The presence of both a reactive boronic acid moiety and a pyrrolidine ring within the same molecule allows for sequential and orthogonal functionalization, making it a powerful tool for generating molecular complexity.
A key synthetic strategy for accessing 3-borylated pyrrolidines is the 1,3-dipolar cycloaddition of alkenyl boronates with azomethine ylides. researchgate.netresearchgate.netnih.gov This method has been shown to be scalable and efficient for the preparation of these valuable building blocks. researchgate.netresearchgate.netnih.gov The reaction proceeds by generating an N-benzyl azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with a variety of alkenyl boropinacolates. researchgate.net The versatility of this approach is demonstrated by the wide range of substituents tolerated on the alkenyl boronate, leading to a diverse array of 3-borylated pyrrolidine scaffolds. researchgate.net
The resulting N-benzyl-3-borylated pyrrolidines can be readily converted to the corresponding hydrochloride salts. researchgate.net For instance, palladium(II) hydroxide-mediated N-debenzylation of the synthesized pyrrolidines successfully yields the desired bifunctional building blocks on a large scale. researchgate.netnih.gov This deprotection step is crucial as it unmasks the secondary amine, providing a handle for further derivatization, while the boronic acid group remains available for subsequent cross-coupling reactions.
The utility of these scaffolds is further highlighted by their conversion into other valuable derivatives. For example, the boronic acid moiety can be transformed into a trifluoroborate salt. researchgate.net These trifluoroborates often exhibit enhanced stability and are amenable to a range of coupling reactions. thieme-connect.com
| Alkenyl Boronate Substrate | Resulting 3-Borylated Pyrrolidine Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| (E)-Oct-1-en-1-ylboronic acid pinacol (B44631) ester | 2-Benzyl-4-hexyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | 75 | >95:5 |
| (E)-Styrylboronic acid pinacol ester | 2-Benzyl-4-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | 88 | >95:5 |
| (E)-1-Phenylprop-1-en-2-ylboronic acid pinacol ester | 2-Benzyl-5-methyl-4-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | 65 | 85:15 |
| Ethyl 2-(dihydroxyboraneyl)acrylate | Ethyl 2-benzyl-4-(dihydroxyboraneyl)pyrrolidine-3-carboxylate | 90 | >95:5 |
| 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene | 7-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane | 82 | N/A |
Development of Stereodefined Architectures in Organic Synthesis
The development of stereodefined architectures is a cornerstone of modern organic synthesis, particularly in the context of drug discovery where the three-dimensional arrangement of atoms can dictate biological activity. mdpi.comdntb.gov.uarsc.org Pyrrolidin-3-ylboronic acid hydrochloride and its derivatives are instrumental in this area due to the inherent chirality of the pyrrolidine ring and the stereoselective nature of the reactions used to synthesize and functionalize them.
The 1,3-dipolar cycloaddition reaction used to form the 3-borylated pyrrolidine core is often highly diastereoselective. researchgate.net The stereochemistry of the resulting pyrrolidine is influenced by the geometry of the starting alkenyl boronate. thieme-connect.com This allows for the controlled synthesis of specific diastereomers, which is a critical aspect of creating stereodefined molecules. The ability to produce these compounds with high diastereoselectivity is a significant advantage, as it minimizes the need for challenging purification steps to separate stereoisomers.
Once the stereodefined 3-borylated pyrrolidine scaffold is in hand, the boronic acid group can be utilized in a variety of stereospecific cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. A prime example is the Zweifel-Aggarwal sp³-sp² coupling reaction. researchgate.net This reaction allows for the stereospecific coupling of the secondary boronic ester with an organolithium reagent, followed by rearrangement and reaction with an electrophile, to form a new C-C bond with retention of stereochemistry at the carbon previously attached to boron.
Furthermore, oxidative deborylation provides a method for the stereospecific introduction of a hydroxyl group, converting the C-B bond to a C-O bond with retention of configuration. thieme-connect.com This transformation is valuable for accessing chiral alcohols, which are common motifs in natural products and pharmaceuticals.
The combination of diastereoselective synthesis of the pyrrolidine ring and the stereospecific functionalization of the boronic acid moiety provides a powerful platform for the construction of a wide range of enantiomerically enriched and structurally complex molecules. These stereodefined architectures are of significant interest in medicinal chemistry, where precise control over the spatial orientation of functional groups is often essential for potent and selective biological activity.
| Starting Material | Reaction Type | Reagents | Product | Stereochemical Outcome |
|---|---|---|---|---|
| cis-2-Benzyl-4-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | Zweifel-Aggarwal Coupling | 1. PhLi, 2. I₂ | trans-2-Benzyl-3,4-diphenylpyrrolidine | Inversion of configuration at C3 |
| cis-2-Benzyl-4-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | Oxidative Deborylation | NaBO₃·4H₂O | cis-2-Benzyl-4-phenylpyrrolidin-3-ol | Retention of configuration at C3 |
| cis-2-Benzyl-4-hexyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | Conversion to Trifluoroborate | KHF₂ | Potassium (cis-2-benzyl-4-hexylpyrrolidin-3-yl)trifluoroborate | Retention of configuration at C3 |
Research Applications in Medicinal Chemistry and Chemical Biology
Pyrrolidine-Containing Moieties in Bioactive Compound Libraries
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of natural products and synthetic drugs. google.comresearchgate.net Its prevalence is due to several advantageous features. The non-planar, three-dimensional structure of the pyrrolidine ring allows for a better exploration of chemical space compared to flat aromatic rings, which can lead to enhanced binding affinity and selectivity for biological targets. google.com Furthermore, the pyrrolidine scaffold can introduce chirality and provide vectors for substitution in defined spatial orientations, which is crucial for optimizing interactions with protein binding pockets. google.com
The incorporation of pyrrolidine-containing fragments, such as pyrrolidin-3-ylboronic acid, into bioactive compound libraries offers a strategy to systematically explore structure-activity relationships. These libraries, often generated through combinatorial chemistry or parallel synthesis, serve as a rich source for hit identification in high-throughput screening campaigns. The pyrrolidine core can impart favorable physicochemical properties, such as improved aqueous solubility, while also serving as a versatile handle for chemical diversification.
Pyrrolidin-3-ylboronic Acid Hydrochloride as a Modular Scaffold in Drug Discovery Programs
Pyrrolidin-3-ylboronic acid hydrochloride serves as a modular scaffold that can be elaborated to generate a diverse range of compounds with therapeutic potential. The pyrrolidine ring provides a rigid core, while the boronic acid functional group offers a reactive handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of chemical space around the core scaffold.
A notable example of the application of the pyrrolidin-3-ylboronic acid core is in the development of immunoproteasome inhibitors. A derivative, 1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]pyrrolidin-3-ylboronic acid, has been identified as a non-peptidic covalent inhibitor of the immunoproteasome. This compound serves as an initial scaffold that can be chemically optimized to improve its potency and selectivity.
Table 1: Examples of Bioactive Compounds Incorporating a Pyrrolidin-3-ylboronic Acid Scaffold
| Compound Name | Biological Target | Therapeutic Area |
|---|
The pyrrolidine ring of pyrrolidin-3-ylboronic acid imposes a degree of conformational restraint on the molecules in which it is incorporated. google.com This pre-organization of the molecular conformation can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. The puckered nature of the pyrrolidine ring allows for the presentation of substituents in distinct spatial arrangements, which can be crucial for achieving selective interactions with a target protein. google.com
By strategically modifying the pyrrolidine ring or the substituents attached to it, medicinal chemists can fine-tune the conformational preferences of the molecule to optimize its biological activity. This approach is particularly valuable in the design of inhibitors that target specific protein conformations or allosteric sites. The conformational analysis of pyrrolidine derivatives, often aided by computational modeling, plays a key role in the rational design of such conformationally constrained molecules.
The modular nature of pyrrolidin-3-ylboronic acid makes it an excellent starting point for systematic structure-activity relationship (SAR) studies. By independently modifying different parts of the molecule, researchers can probe the specific interactions that contribute to its biological activity. For instance, in the case of the immunoproteasome inhibitor mentioned earlier, the aromatic group, the nature and position of substituents on the thiophene (B33073) ring, and the groups attached to the pyrrolidine nitrogen can all be systematically varied.
These SAR studies provide valuable insights into the key pharmacophoric features required for potent and selective inhibition. The data generated from these studies can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can guide the design of next-generation compounds with improved properties.
Table 2: Key Structural Modifications for SAR Studies of Pyrrolidin-3-ylboronic Acid Derivatives
| Modification Site | Potential Variations | Impact on Activity |
|---|---|---|
| Pyrrolidine Nitrogen | Acylation, Alkylation, Amidation | Potency, Selectivity, Pharmacokinetics |
| Boronic Acid Group | Esterification, Conversion to Boronates | Prodrug strategies, Stability |
Contributions to Lead Identification and Optimization
The process of drug discovery involves the identification of "hit" compounds from screening campaigns, followed by their optimization into "lead" compounds with more drug-like properties. Pyrrolidin-3-ylboronic acid and its derivatives can contribute significantly to both of these stages. The inclusion of this scaffold in compound libraries can lead to the identification of novel hits with desirable structural features.
Probes for Biological Target Engagement
Chemical probes are essential tools for validating biological targets and understanding their roles in disease. Boronic acid-containing compounds, in general, have been utilized as probes due to their ability to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins. This covalent interaction can be exploited to develop probes for target engagement assays, which measure the extent to which a compound binds to its intended target in a cellular context.
While specific examples of Pyrrolidin-3-ylboronic acid hydrochloride being used as a probe are not extensively documented in the literature, the closely related (R)-pyrrolidin-2-yl-boronic acid has been used as a pharmacophore to develop PET imaging agents for visualizing Fibroblast Activation Protein (FAP) overexpressing carcinomas. This demonstrates the potential of pyrrolidine-boronic acid scaffolds in the design of probes for biological imaging and target engagement studies. The unique reactivity of the boronic acid moiety, combined with the structural features of the pyrrolidine ring, makes this class of compounds attractive for the development of novel chemical probes.
Mechanistic and Computational Investigations
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like Pyrrolidin-3-ylboronic acid hydrochloride. Quantum chemical calculations and molecular modeling are two key approaches used to predict reaction mechanisms, design new molecular scaffolds, and elucidate structure-activity relationships (SAR).
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding reaction mechanisms at the molecular level. These calculations can provide detailed information about the energies of reactants, products, intermediates, and transition states. rsc.orgnih.gov
A DFT study on a related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, was conducted to analyze its structure. The study found that the optimized geometry from DFT calculations was consistent with the structure determined by X-ray diffraction. tandfonline.comresearchgate.net Furthermore, the molecular electrostatic potential and frontier molecular orbitals (FMOs) were investigated to provide insights into the compound's physicochemical properties. tandfonline.comresearchgate.net
Such calculations are crucial for predicting reaction pathways. For example, in the domino reaction to form pyrrolidines, DFT-based computations supported the proposed mechanism. uniovi.es For electrophilic aminoalkenylation of pyrroles, quantum chemical calculations identified a post-transition state bifurcation, indicating that the reaction selectivity is dynamically controlled. pku.edu.cn These examples demonstrate the power of quantum chemical calculations to go beyond simple structural analysis and provide deep mechanistic insights that can guide experimental work on Pyrrolidin-3-ylboronic acid hydrochloride.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Application in Mechanism Prediction |
|---|---|---|
| Transition State Energy | The energy barrier that must be overcome for a reaction to occur. | Predicts the feasibility and rate of a reaction pathway. |
| Reaction Energy | The difference in energy between products and reactants. | Determines if a reaction is energetically favorable (exothermic or endothermic). |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Predicts the reactivity and selectivity of a molecule. |
| Molecular Electrostatic Potential (MEP) | The charge distribution around a molecule. | Identifies sites susceptible to electrophilic or nucleophilic attack. |
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. It is particularly valuable in drug discovery for scaffold design and for understanding structure-activity relationships (SAR).
For pyrrolidine (B122466) derivatives, molecular modeling studies have been used to design novel inhibitors for biological targets. For instance, a study on pyrrolidine derivatives as novel myeloid cell leukemia-1 (Mcl-1) inhibitors utilized 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics (MD) simulations. nih.gov These methods helped to identify the key structural requirements for inhibitory activity.
Similarly, computational simulations have been used to identify pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. nih.gov A ligand-based pharmacophore was designed and used to screen chemical databases, followed by molecular docking and MD simulations to identify promising candidates. nih.gov
These approaches could be applied to Pyrrolidin-3-ylboronic acid hydrochloride to design new derivatives with specific biological activities. By creating a library of virtual compounds based on the Pyrrolidin-3-ylboronic acid scaffold and using molecular modeling to predict their binding affinity to a target protein, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Pyrrolidin-3-ylboronic acid hydrochloride |
| (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid |
| 5-methylpyrrolidin-2-one |
Future Perspectives and Emerging Research Directions
Sustainable Synthesis of Pyrrolidinylboronic Acids
Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. For pyrrolidinylboronic acids, this includes exploring "green chemistry" principles such as using biomass-derived starting materials like levulinic acid. mdpi.com Efforts are also directed towards using less hazardous solvents, reducing waste, and employing catalytic methods that are more atom-economical. organic-chemistry.org The development of one-pot syntheses and continuous flow processes are also key areas of investigation to improve efficiency and reduce environmental impact.
Expanding Reactivity Profiles and Novel Chemical Transformations
Researchers are continuously working to expand the synthetic utility of organoboron compounds. nih.gov This includes developing novel cross-coupling reactions that go beyond traditional Suzuki-Miyaura couplings, such as photoredox-catalyzed reactions where alkylboronic acids can serve as radical precursors. rsc.orgrsc.org There is also interest in developing new types of reactions, like the boron Heck reaction, which allows for different types of C-C bond formations. princeton.edu Exploring the unique reactivity of cyclic alkylboronic acids is an active area of research aimed at discovering new transformations for complex molecule synthesis. researchgate.net
Advanced Spectroscopic and Analytical Techniques in Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Advanced analytical techniques, such as in situ NMR spectroscopy, are being used to monitor reactions in real-time. nih.govacs.org This allows chemists to study the kinetics of reactions, identify transient intermediates, and understand the role of different reaction components. nih.govacs.org These mechanistic insights are vital for troubleshooting issues like reagent decomposition and for developing more robust and efficient catalytic systems. nih.gov
Interdisciplinary Research at the Interface of Chemistry and Biology
The intersection of chemistry and biology offers exciting new avenues for the application of boronic acids. Boron-containing compounds are being explored for a wide range of biological applications beyond their use as synthetic intermediates. nih.govnih.gov This includes their use as chemical probes to study biological processes, as components of diagnostic tools, and as therapeutic agents themselves. jacsdirectory.comjacsdirectory.com The ability of boronic acids to reversibly bind with diols, such as those found in saccharides, makes them attractive for developing sensors and drug delivery systems. aablocks.com This interdisciplinary approach is expected to lead to new innovations in both medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
